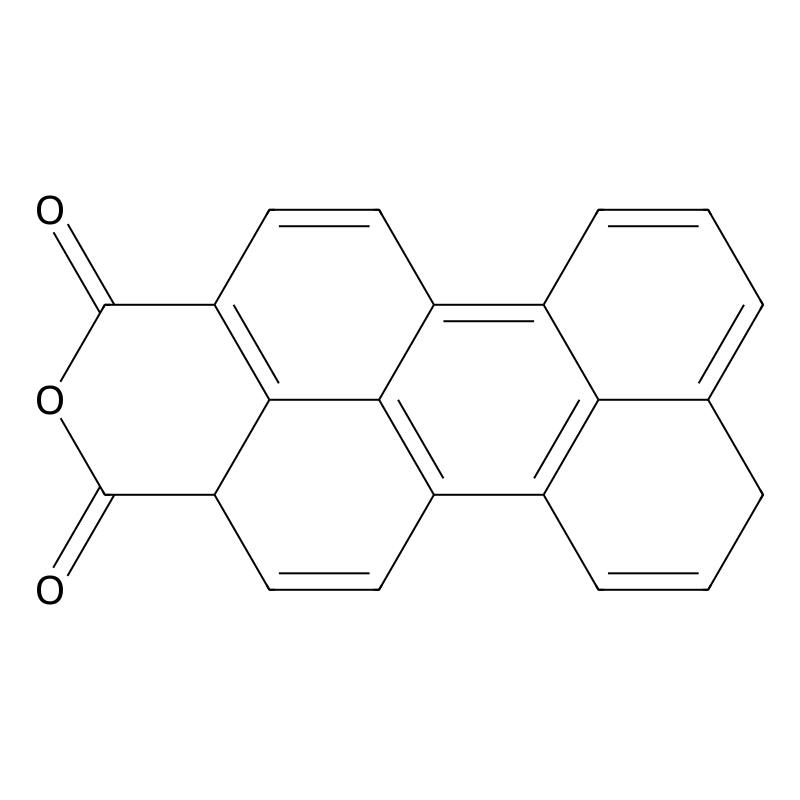

Perylene 3,4-dicarboxylic mono anhydride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Perylene 3,4-dicarboxylic mono anhydride is an organic compound with the molecular formula and a molecular weight of approximately 324.33 g/mol. It is derived from perylene, a polycyclic aromatic hydrocarbon, through the modification of its carboxylic acid groups to form an anhydride. This compound is characterized by its aromatic structure and the presence of two carboxyl groups that are partially dehydrated to form the anhydride structure. Perylene 3,4-dicarboxylic mono anhydride is known for its utility in various chemical applications, particularly in organic synthesis and materials science .

- Hydrolysis: Reacts with water to regenerate perylene 3,4-dicarboxylic acid.

- Nucleophilic Addition: The carbonyl groups can be attacked by nucleophiles (e.g., amines) to form amides or other derivatives.

- Polymerization: Can participate in polymerization reactions, forming polymers with desirable properties for various applications.

These reactions highlight the compound's reactivity due to the presence of carbonyl functionalities that are characteristic of anhydrides .

Perylene 3,4-dicarboxylic mono anhydride can be synthesized through several methods:

- Decarboxylation: A one-step synthesis method involves the decarboxylation of perylene-3,4-dicarboxylic acid under heat or catalytic conditions to yield the anhydride.

- Chemical Modification: Starting from perylene-3,4-dicarboximide or related compounds, chemical modifications involving dehydration can yield higher purity products.

- Refluxing in Alcoholic Solutions: The compound can also be prepared by refluxing perylene derivatives with alkali in alcoholic solutions followed by acid treatment to precipitate the desired anhydride .

Perylene 3,4-dicarboxylic mono anhydride has various applications across different fields:

- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

- Dyes and Pigments: Utilized in the production of dyes and pigments due to its stable aromatic structure.

- Materials Science: Investigated for use in creating advanced materials such as organic semiconductors and photovoltaic devices due to its electronic properties.

These applications leverage the unique structural features and reactivity of perylene 3,4-dicarboxylic mono anhydride .

Interaction studies involving perylene 3,4-dicarboxylic mono anhydride primarily focus on its reactivity with nucleophiles and other organic compounds. The compound's ability to form stable adducts with amines and alcohols has been explored, which may lead to novel materials with tailored properties. Additionally, studies on its interaction with biological molecules could provide insights into potential therapeutic applications or toxicological profiles .

Perylene 3,4-dicarboxylic mono anhydride shares structural similarities with other compounds derived from perylene or related polycyclic aromatic hydrocarbons. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Perylene-3,4-dicarboxylic acid | Dicarboxylic acid | Fully hydrated form; used in dye production |

| Perylene-3,4:9,10-tetracarboxylic acid | Tetracarboxylic acid | Contains four carboxyl groups; higher reactivity |

| Perylene bisimide | Imide derivative | Exhibits strong fluorescence; used in electronics |

| Perylene-3,4-dicarboximide | Dicarboximide | Stable under various conditions; potential drug candidate |

The uniqueness of perylene 3,4-dicarboxylic mono anhydride lies in its specific structural arrangement that allows for selective

Origins in Early Dye Chemistry

The story of perylene derivatives begins with the 1912 discovery of perylene itself, a polycyclic aromatic hydrocarbon (C₂₀H₁₂) isolated from coal tar. By the 1920s, chemists had synthesized perylenetetracarboxylic acid (PTCA) and its dianhydride (PTCDA) through oxidative coupling of naphthalene derivatives, as documented in U.S. patents from 1924 and 1933. These compounds served as vat dyes but were limited by poor solubility.

The mono anhydride variant emerged indirectly during attempts to produce PTCDA. Early synthetic routes using naphthalene 1,8-dicarboxylic acid often yielded partial imidation products, including the mono anhydride, due to incomplete anhydride formation. This serendipitous discovery gained significance in 1954 when Hiroo Inokuchi and colleagues demonstrated that bromine-doped perylene derivatives exhibited semiconducting behavior, marking the birth of organic electronics.

Evolution into a Semiconductor Material

The 1950s–1960s saw industrial production of perylene pigments (e.g., Pigment Red 179) by BASF and Hoechst, but the mono anhydride remained a niche product until the 2000s. Breakthroughs in organic light-emitting diodes (OLEDs) renewed interest, as researchers recognized its potential as an n-type semiconductor with a LUMO energy of −3.8 eV. Modern applications leverage its ability to form stable charge-transfer complexes, a property first exploited in Inokuchi’s seminal work on perylene-bromine systems.

The formation of perylene 3,4-dicarboxylic monoanhydride through carboxylic acid cyclization represents one of the most fundamental synthetic approaches in perylene chemistry. This methodology encompasses several distinct pathways, each offering unique advantages and challenges in terms of yield, selectivity, and industrial applicability.

Direct Cyclization Methods

The most straightforward approach to anhydride formation involves the direct cyclization of perylenetetracarboxylic dianhydride under controlled conditions. Langhals and colleagues pioneered a direct one-step synthesis that treats perylenetetracarboxylic dianhydride at elevated temperatures in the presence of Hünig's base and zinc acetate dihydrate in molten imidazole [1]. This methodology operates at 170 degrees Celsius for 3.5 hours, yielding perylene 3,4-dicarboxylic monoanhydride in 24 percent yield [1]. Despite the modest yield, this approach eliminates the need for multiple synthetic steps and complex intermediate purifications.

The mechanism of this transformation involves selective decarboxylation of one anhydride functionality while preserving the adjacent carboxylic acid groups in their cyclic anhydride form. The zinc acetate catalyst facilitates the decarboxylative process through coordination to the carbonyl oxygen atoms, activating the anhydride toward nucleophilic attack by the tertiary amine base [1]. The high temperature required for this transformation reflects the thermodynamic stability of the perylenetetracarboxylic dianhydride starting material and the energy barrier associated with selective decarboxylation.

Two-Step Cyclization Approaches

Alternative methodologies employ a two-step approach that first introduces an imide functionality followed by subsequent hydrolysis to generate the target anhydride. The Langhals two-step protocol begins with decarboxylative imidation of perylenetetracarboxylic dianhydride using 2,5-ditertbutylaniline in the presence of zinc acetate dihydrate as catalyst [1] [2]. This reaction requires pressurized conditions at 190 degrees Celsius for 23 hours, producing the corresponding monoimide in 49 percent yield [1]. The bulky tert-butyl substituents on the aniline reagent provide steric hindrance that favors selective mono-imidation over bis-imidation, thereby enhancing regioselectivity.

The second step involves hydrolysis of the monoimide under basic conditions using potassium hydroxide in tert-butanol, followed by acidification to precipitate the anhydride product [1] [2]. This hydrolysis proceeds through nucleophilic attack of hydroxide on the imide carbonyl, leading to ring opening and subsequent elimination of the amine component. Acidification then promotes cyclization of the resulting dicarboxylic acid to form the anhydride functionality [3]. The overall yield for this two-step sequence reaches 33 percent [1].

Alternative Cyclization Strategies

More recent developments have explored alternative cyclization strategies that avoid the harsh conditions and modest yields associated with traditional approaches. Nagao and coworkers developed a four-step methodology that begins with partial saponification of perylenetetracarboxylic dianhydride using potassium hydroxide to generate a potassium salt intermediate [1] [4]. This intermediate then undergoes condensation with aliphatic amines under controlled stoichiometric conditions, enabling selective precipitation of the monoimide-monoanhydride derivative in 82 percent yield [1].

The key innovation in this approach lies in the selective precipitation strategy, which exploits the differential solubility properties of mono- versus bis-substituted perylene derivatives. The monoimide-monoanhydride intermediate subsequently undergoes hydrodecarboxylation in the presence of 12 percent potassium hydroxide under high pressure and temperature conditions [1] [4]. This transformation yields the desired monoimide in 76 percent yield, which can then be hydrolyzed to the target anhydride using established protocols [5].

Mechanistic Considerations

The cyclization of carboxylic acids to form anhydrides involves several key mechanistic steps that influence both the efficiency and selectivity of the transformation. The initial step typically involves activation of the carboxylic acid functionality through protonation or coordination to a Lewis acid catalyst [6]. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the adjacent carboxyl group.

The cyclization itself proceeds through a tetrahedral intermediate that subsequently eliminates water to form the anhydride linkage [6] [7]. The thermodynamic driving force for this transformation stems from the favorable entropy change associated with water elimination and the stabilization provided by the conjugated perylene system. However, the kinetic barrier for cyclization can be substantial, particularly in cases where conformational constraints or electronic effects disfavor the required geometry for intramolecular nucleophilic attack.

Solvent-Mediated Synthesis Optimization

The selection and optimization of solvent systems plays a crucial role in determining the efficiency, selectivity, and environmental sustainability of perylene 3,4-dicarboxylic monoanhydride synthesis. Contemporary research has demonstrated that careful solvent engineering can dramatically improve reaction outcomes while reducing environmental impact and production costs.

Aqueous Solvent Systems

Recent breakthrough work by Zucchi and colleagues has demonstrated the remarkable effectiveness of aqueous solvent systems for perylene synthesis [1] [8]. Their methodology employs water as the primary solvent medium for Suzuki-Miyaura coupling reactions, using triethylamine as base in slight excess relative to ideal stoichiometry [8]. This approach exploits the solubility of the naphthalene anhydride starting material in water when present as its dicarboxylate salt form under basic conditions.

The aqueous Suzuki coupling proceeds at 50 degrees Celsius for 18 hours using 1 mole percent palladium catalyst, achieving 96.7 percent yield on a 26.5 gram scale [8]. The reaction benefits from the unique properties of water as a solvent, including its high heat capacity for temperature control, its ability to stabilize ionic intermediates, and its compatibility with environmentally benign reaction conditions. The water-soluble nature of many byproducts and impurities facilitates straightforward product isolation through simple filtration and washing procedures.

Molten Salt Media

An innovative aspect of modern perylene synthesis involves the use of molten salt media for cyclization reactions [8]. The optimized system employs an aluminum chloride to sodium chloride ratio of 69:31 mole percent, creating a eutectic mixture that remains liquid above 130 degrees Celsius [8]. This molten salt medium provides several advantages over traditional organic solvents, including enhanced thermal stability, negligible vapor pressure, and superior Lewis acidity for promoting cyclization reactions.

The molten salt system enables homogeneous reaction conditions even at elevated temperatures, providing better mixing and temperature control compared to heterogeneous solid-state reactions [8]. The high Lewis acidity of the aluminum chloride component activates the substrate toward cyclization through formation of sigma-complexes, while the ionic nature of the medium stabilizes charged intermediates and transition states. Reactions in this medium proceed at 150 degrees Celsius for 4-7 hours, achieving 88 percent yield with high product purity [8].

Ionic Liquid Applications

The exploration of ionic liquid solvents has revealed both opportunities and limitations for perylene synthesis applications. Aluminum chloride-trimethylammonium chloride ionic liquids enable cyclization reactions at significantly reduced temperatures compared to molten salt systems [8]. Reactions can proceed at 80 degrees Celsius in these media, substantially reducing energy requirements and minimizing thermal decomposition pathways.

However, the lower temperature comes at the cost of reduced reaction efficiency, with yields dropping to 29 percent under these conditions [8]. This trade-off between reaction temperature and efficiency reflects the delicate balance between substrate activation and productive cyclization pathways. The ionic liquid medium may stabilize intermediate species to such an extent that they become kinetically trapped, preventing efficient conversion to the desired product.

Traditional Organic Solvent Systems

Conventional organic solvent approaches continue to play important roles in specific synthetic transformations, particularly those requiring anhydrous conditions or specific solvation properties. Toluene-based systems have proven effective for esterification and hydrolysis reactions, operating at temperatures between 85-120 degrees Celsius with yields ranging from 74-97 percent [1] [9]. The aprotic nature of toluene prevents competitive hydrolysis reactions while providing sufficient solvating power for organic substrates.

3-Picoline has emerged as a specialized solvent for decarboxylation reactions involving bronze powder catalyst systems [1] [9]. The basic nitrogen functionality in 3-picoline helps stabilize acid-sensitive intermediates while the aromatic ring system provides appropriate solvation for perylene derivatives. Reactions in 3-picoline typically proceed at 80-175 degrees Celsius for 12-24 hours, achieving yields of 87 percent after chromatographic purification [1].

Solvent Mixture Optimization

The development of optimized solvent mixtures has proven particularly valuable for specialized applications requiring specific solubility and reactivity profiles. Dimethylformamide-dimethyl sulfoxide mixtures provide excellent solvating power for both polar and nonpolar species, enabling room temperature synthesis protocols for certain perylene derivatives [10] [9]. These mixtures operate effectively at 20-60 degrees Celsius using organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene in catalytic quantities.

Chloroform-trifluoroacetic acid mixtures have found specialized application in nuclear magnetic resonance characterization of poorly soluble perylene products [8]. The combination of a 60:40 weight percent chloroform to trifluoroacetic acid ratio provides exceptional solvating power for perylene derivatives while maintaining compatibility with standard nuclear magnetic resonance techniques. This solvent system enables acquisition of high-quality proton and carbon-13 nuclear magnetic resonance spectra that are otherwise difficult to obtain due to solubility limitations.

Purification Techniques and Sublimation Processes

The purification of perylene 3,4-dicarboxylic monoanhydride presents unique challenges due to its limited solubility in common organic solvents and its tendency to form strongly colored solutions that complicate traditional purification methods. Contemporary approaches have developed sophisticated techniques that address these challenges while maintaining high purity standards required for advanced applications.

Sublimation Methodology

Sublimation represents the gold standard for purification of perylene derivatives, offering exceptional purity levels exceeding 99 percent for properly executed procedures [11] [12]. The technique exploits the favorable sublimation properties of perylene compounds, which exhibit sufficient vapor pressure at elevated temperatures while maintaining thermal stability. Optimal sublimation conditions typically employ temperatures between 200-400 degrees Celsius under reduced pressure conditions of 0.05 millimeters of mercury [11].

The sublimation apparatus consists of a heated lower chamber containing the crude material and a cooled upper surface where purified crystals deposit [11] [13]. Temperature control proves critical, as excessive heating can lead to thermal decomposition while insufficient temperature results in incomplete sublimation. The process typically requires 2-6 hours for complete transfer of volatile components, with purified material forming as crystalline deposits on the cold finger [13].

Sublimation effectiveness depends strongly on the purity of the starting material and the presence of non-volatile impurities. Organic impurities with similar sublimation properties can co-sublime with the target compound, necessitating multiple sublimation cycles for maximum purity [11]. However, inorganic salts and high-molecular-weight oligomers remain in the heated chamber, effectively separating from the purified product.

Precipitation and Crystallization Methods

Alternative purification strategies based on selective precipitation have gained prominence due to their scalability and reduced energy requirements compared to sublimation. The most successful approach involves acidification of basic reaction mixtures to precipitate the anhydride product as a crystalline solid [8]. This methodology exploits the pH-dependent solubility behavior of perylene carboxylic acid derivatives, which exist as soluble salts under basic conditions but precipitate upon acidification.

The precipitation process typically employs dilute mineral acids such as hydrochloric acid or sulfuric acid to adjust the solution pH to approximately 1-2 [8]. Under these conditions, the carboxylate salt converts to the corresponding carboxylic acid, which then cyclizes spontaneously to form the anhydride. The resulting precipitate can be isolated by filtration and washed extensively with water to remove inorganic salts and other water-soluble impurities.

Crystallization from organic solvents provides an additional purification option for cases where sublimation is impractical. Suitable solvents include high-boiling aromatics such as nitrobenzene or diphenyl ether, which provide sufficient solvating power at elevated temperatures while allowing crystallization upon cooling [11]. The crystallization process typically involves dissolution at 150-200 degrees Celsius followed by controlled cooling to promote formation of high-quality crystals.

Soxhlet Extraction Procedures

Soxhlet extraction has proven particularly valuable for removing inorganic impurities and purifying crude reaction products [8]. The technique employs continuous extraction with boiling ethanol or other suitable solvents to selectively remove impurities while leaving the desired product in the extraction thimble. This approach proves especially effective for materials contaminated with aluminum salts or other inorganic byproducts from Lewis acid-catalyzed reactions.

The Soxhlet procedure typically requires 6-12 hours of continuous extraction to achieve complete removal of soluble impurities [11] [8]. Ethanol serves as the preferred extraction solvent due to its ability to dissolve most organic impurities while having limited solvating power for the target anhydride. The extracted material can then be subjected to additional purification techniques such as sublimation or recrystallization to achieve final product specifications.

Thermogravimetric analysis provides a valuable tool for monitoring the effectiveness of Soxhlet extraction by quantifying the mass loss associated with volatile impurities [8]. Complete removal of extractable impurities typically corresponds to thermogravimetric curves showing minimal mass loss below the decomposition temperature of the target compound, typically around 300-400 degrees Celsius for perylene derivatives.

Chromatographic Separations

Column chromatography remains an important tool for analytical-scale purifications and for separating closely related isomers or byproducts [1] [2]. Silica gel serves as the most common stationary phase, with eluent systems typically based on chlorinated solvents or aromatic hydrocarbons. The limited solubility of perylene derivatives in most solvents constrains the choice of eluent systems and often requires use of hot solvents or specialized solvent mixtures.

High-performance liquid chromatography has found application in both analytical characterization and preparative separations [14] [15]. Reverse-phase columns with acetonitrile-water mobile phases provide excellent separation of perylene derivatives while maintaining compatibility with mass spectrometric detection. The method proves particularly valuable for purity analysis and for separating trace impurities that may not be removed by other purification techniques.

Preparative chromatography can achieve high-purity products but suffers from limited scalability and high solvent consumption. The technique finds primary application in research settings where small quantities of highly pure material are required for spectroscopic characterization or mechanistic studies [1] [2]. Industrial applications typically favor precipitation and crystallization methods due to their superior scalability and lower environmental impact.

Scalability Challenges in Industrial Production

The translation of laboratory-scale synthetic methodologies to industrial production scales presents numerous technical, economic, and environmental challenges that must be addressed to enable commercial viability of perylene 3,4-dicarboxylic monoanhydride production. Recent advances have identified key bottlenecks and developed innovative solutions that promise to enable large-scale manufacturing.

Equipment and Process Constraints

Traditional synthetic routes have relied heavily on high-pressure autoclave equipment for key transformation steps, creating significant barriers to industrial implementation [1] [2]. The Langhals methodologies require reaction temperatures of 170-190 degrees Celsius under pressurized conditions for extended periods of 18-24 hours [1]. Such requirements necessitate specialized pressure vessels constructed from corrosion-resistant materials capable of withstanding both high temperatures and corrosive reaction media.

The capital costs associated with high-pressure equipment scale nonlinearly with reactor volume, making large-scale implementation economically challenging. Additionally, the safety considerations associated with high-pressure operations require extensive safety systems, emergency procedures, and specialized operator training, further increasing operational complexity and costs [16]. The extended reaction times also limit throughput and tie up expensive equipment for prolonged periods.

Recent developments have successfully eliminated high-pressure requirements through alternative synthetic strategies. The methodology developed by Zucchi and colleagues operates under atmospheric pressure conditions throughout the entire synthetic sequence [8]. The Suzuki coupling step proceeds at 50 degrees Celsius in aqueous medium, while the cyclization step employs molten salt medium at 150 degrees Celsius under normal atmospheric pressure [8]. This approach enables use of conventional reactor designs and eliminates the need for specialized pressure equipment.

Purification Scalability Issues

Chromatographic purification represents one of the most significant scalability challenges in perylene synthesis, as evidenced by the extremely high environmental factors associated with chromatography-dependent routes [1] [8]. Routes requiring silica gel chromatography exhibit environmental factors exceeding 4000, primarily due to massive solvent consumption and silica waste generation [1]. A single chromatographic purification step can consume 100-1000 times the mass of the target product in solvents and stationary phase materials.

The environmental and economic impacts of chromatographic purification have driven development of alternative separation strategies based on precipitation, crystallization, and extraction techniques [8]. The optimized methodology achieves an environmental factor of only 240 through elimination of chromatographic steps and minimization of organic solvent usage [8]. This represents a 15-20 fold improvement in environmental impact compared to traditional approaches.

Sublimation purification, while capable of achieving exceptional purity levels, faces significant scalability constraints due to energy requirements and equipment limitations [11] [12]. Industrial sublimation equipment capable of processing kilogram quantities requires sophisticated temperature and pressure control systems and extensive energy input for both heating and cooling. The typically low throughput of sublimation processes also limits their applicability for large-scale production scenarios.

Raw Material and Cost Considerations

Economic analysis of various synthetic routes reveals substantial differences in raw material costs and process economics [8]. Traditional routes exhibit estimated production costs ranging from 17.6 to 42.1 euros per gram, primarily driven by expensive specialty reagents and extensive purification requirements [8]. The high cost of specialized catalysts, such as palladium complexes and organometallic reagents, contributes significantly to overall production costs.

The optimized methodology achieves a dramatic reduction in estimated production costs to 2.8 euros per gram through elimination of expensive chromatographic purifications and optimization of reagent usage [8]. The use of commodity chemicals and aqueous reaction media reduces both raw material costs and waste disposal expenses. Additionally, the higher yields achieved reduce the quantity of starting materials required per unit of product, further improving process economics.

Solvent recovery and recycling present both opportunities and challenges for industrial implementation. Aqueous-based processes facilitate straightforward waste treatment and disposal, while organic solvent systems require sophisticated recovery and purification infrastructure [17]. The environmental factor improvements achieved through solvent optimization translate directly to reduced waste disposal costs and improved regulatory compliance.